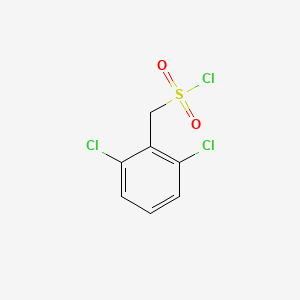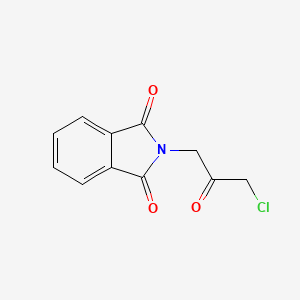
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione
Vue d'ensemble
Description
2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and DFT Computational Studies : This compound has been synthesized and characterized, with its structure determined using X-ray single-crystal diffraction. Density Functional Theory (DFT) was employed for theoretical calculations, suggesting its potential as a nonlinear optical material due to its first hyperpolarizability values (Evecen, Duru, Tanak, & Agar, 2016).
Crystal Structure Studies : Further research has been conducted on N-phenylphthalimide derivatives of this compound, revealing their synthesis and crystal structures. These studies offer insights into potential applications in fields like organic electronics and drug design (Rauf et al., 2013).
Green Chemistry Applications
- Green Catalytic Systems for Synthesis : A study highlights the use of water extract of onion peel ash as a green catalytic system for synthesizing isoindoline-1,3-dione derivatives, demonstrating an environmentally friendly approach to organic synthesis (Journal et al., 2019).
Materials Science
- Synthesis for Optoelectronic Materials : Research into novel acridin-isoindoline-1,3-dione derivatives indicates their utility in optoelectronics, particularly for their photophysical and thermal properties. Computational studies support these findings (Mane, Katagi, & Melavanki, 2019).
Medicinal Chemistry
Protoporphyrinogen Oxidase Inhibitors : Isoindoline-1,3-dione derivatives have been studied as protoporphyrinogen oxidase inhibitors, a target for herbicide discovery. This research involves molecular docking studies and synthesis of novel phthalimide derivatives (Gao et al., 2019).
Antimicrobial Activity Studies : Studies have explored the antimicrobial properties of isoindoline-1,3-dione derivatives, including their efficacy against various bacterial and fungal strains. This research provides insights into potential therapeutic applications (Sabastiyan & Suvaikin, 2012).
Corrosion Inhibition
- Mild Steel Corrosion Inhibitors : Isoindoline-1,3-dione derivatives have been tested as corrosion inhibitors for mild steel, showing promising results in protecting metals from corrosion in acidic environments (Chadli et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 2-(3-Chloro-2-oxopropyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . The hD2R is a G protein-coupled receptor that plays a crucial role in the human nervous system, particularly in the regulation of movement, reward, and addiction .
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interaction involves several amino acid residues in the receptor, which are crucial for the compound’s affinity . The binding energy (∆G) of the compound to the receptor is used to assess the affinity .
Biochemical Pathways
The compound’s interaction with the hD2R affects the dopamine signaling pathway . This pathway plays a key role in the transmission of signals in the brain that control movement and reward. The compound’s interaction with the hD2R can modulate this pathway, potentially leading to changes in these brain functions .
Result of Action
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.
Propriétés
IUPAC Name |
2-(3-chloro-2-oxopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEXBHONHJVHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60279215 | |
| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35750-02-8 | |
| Record name | 35750-02-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60279215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


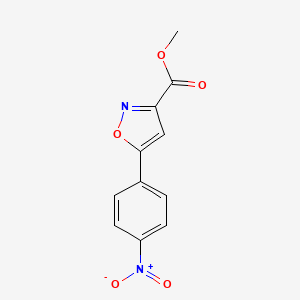
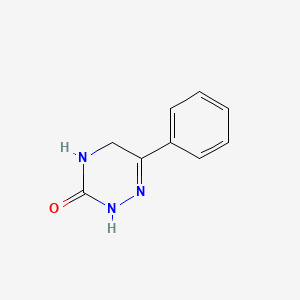
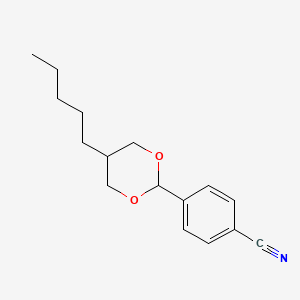
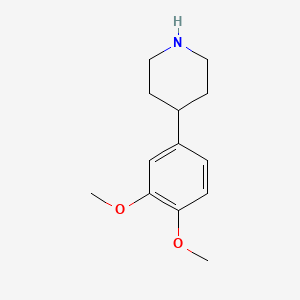

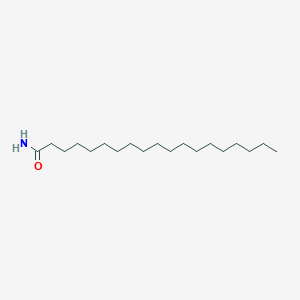
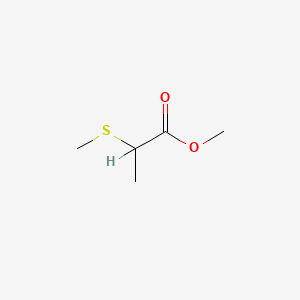
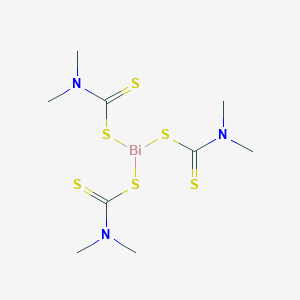



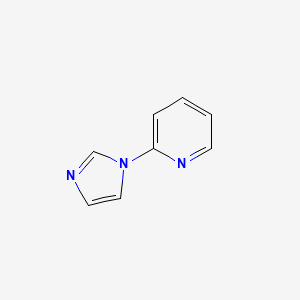
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)
